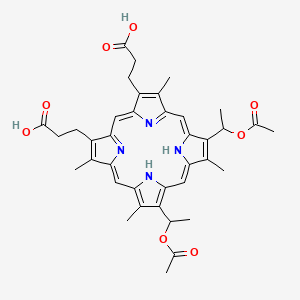

Dachp

Description

Properties

CAS No. |

69423-76-3 |

|---|---|

Molecular Formula |

C38H42N4O8 |

Molecular Weight |

682.8 g/mol |

IUPAC Name |

3-[8,13-bis(1-acetyloxyethyl)-18-(2-carboxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C38H42N4O8/c1-17-25(9-11-35(45)46)31-16-32-26(10-12-36(47)48)18(2)28(40-32)14-33-38(22(6)50-24(8)44)20(4)30(42-33)15-34-37(21(5)49-23(7)43)19(3)29(41-34)13-27(17)39-31/h13-16,21-22,41-42H,9-12H2,1-8H3,(H,45,46)(H,47,48) |

InChI Key |

QHMIEWWCNLMBMZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC(=O)C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC(=O)C |

Synonyms |

DACHP hematoporphyrin-7,12-diacetate O,O'-diacetylhematoporphyrin |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation of 1,2-Diaminocyclohexane Platinum Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 1,2-diaminocyclohexane (DACH) platinum complexes, a class of compounds that includes the clinically significant anticancer drug, oxaliplatin. The guide delves into the stereochemistry of the DACH ligand, the coordination chemistry of the resulting platinum complexes, and the structural basis of their interaction with DNA, which is fundamental to their cytotoxic mechanism of action.

Core Structural Features

The foundational structure of these complexes consists of a central platinum atom, typically in the +2 or +4 oxidation state, chelated by a 1,2-diaminocyclohexane (DACH) ligand. The DACH ligand is a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms, forming a stable five-membered ring. This DACH ligand is considered the "non-leaving group" and plays a crucial role in the biological activity and resistance-evading properties of these drugs. The remaining coordination sites on the platinum are occupied by "leaving groups," such as oxalate, chloride, or malonate, which are displaced upon interaction with biological targets like DNA.

Stereoisomerism of the 1,2-Diaminocyclohexane Ligand

A critical aspect of the structure of DACH-platinum complexes is the stereochemistry of the DACH ligand itself. 1,2-Diaminocyclohexane exists as three stereoisomers: the enantiomeric pair of trans isomers, (1R,2R)-DACH and (1S,2S)-DACH, and the achiral cis (meso) isomer, (1R,2S)-DACH.

The spatial arrangement of the amino groups in these isomers significantly influences the geometry of the resulting platinum complex and its subsequent biological activity. The antitumor efficacy of DACH-platinum complexes is highly dependent on the specific stereoisomer of the DACH ligand. Notably, the clinically approved drug, oxaliplatin, exclusively utilizes the (1R,2R)-DACH isomer, which has demonstrated superior anticancer activity compared to the (1S,2S) and meso isomers in many cancer models.

The Core Mechanism of DACH-Pt Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-based drugs are a cornerstone of modern chemotherapy, with diaminocyclohexane (DACH)-platinum (Pt) complexes emerging as a critical class of therapeutic agents. This technical guide provides an in-depth exploration of the mechanism of action of DACH-Pt anticancer agents, with a primary focus on the widely used drug oxaliplatin. It also delves into the experimental methodologies used to elucidate these mechanisms and presents quantitative data to support the findings.

Chemical Structure and Activation

DACH-Pt compounds are third-generation platinum analogs characterized by a central platinum atom coordinated to a DACH carrier ligand.[1] This bulky DACH ligand is a key feature that distinguishes these agents from earlier platinum drugs like cisplatin and is crucial for their distinct biological activity and resistance profiles.[1][2] The most well-known example is oxaliplatin, where the platinum(II) ion is also chelated by an oxalate group.[3]

Upon entering the low-chloride environment of the cell, DACH-Pt complexes undergo hydrolysis, a process where the leaving group (e.g., oxalate in oxaliplatin) is replaced by water molecules.[4] This aquation process activates the platinum complex, transforming it into a reactive electrophilic species that can readily interact with cellular macromolecules.[4]

Cellular Uptake and Intracellular Distribution

The cellular accumulation of DACH-Pt agents is a critical determinant of their cytotoxicity.[5] Several mechanisms are involved in their transport across the cell membrane, including passive diffusion and active transport mediated by organic cation transporters (OCTs) and copper transporter 1 (CTR1).[6] The lipophilicity of the DACH-Pt complex, influenced by its specific ligands, also plays a significant role in its cellular uptake.[6] Once inside the cell, the activated DACH-Pt species can be distributed to various cellular compartments, with the nucleus being the primary target for its cytotoxic effects.

The Primary Target: DNA Adduct Formation

The principal mechanism of action of DACH-Pt anticancer agents is the formation of covalent adducts with nuclear DNA.[7] The activated, aquated platinum species are highly reactive towards the nitrogen atoms of purine bases, primarily binding to the N7 position of guanine and adenine.[4] This binding leads to the formation of various types of DNA adducts, including:

-

Intrastrand cross-links: The most common type of adduct, where the platinum atom links two adjacent or nearby bases on the same DNA strand. The primary adducts are 1,2-d(GpG) and 1,2-d(ApG) intrastrand cross-links.

-

Interstrand cross-links: Less frequent but highly cytotoxic lesions where the platinum atom links bases on opposite DNA strands.

These DNA adducts induce significant distortions in the DNA double helix, which physically obstruct the processes of DNA replication and transcription.[4] This blockage of essential cellular processes ultimately triggers cell cycle arrest and programmed cell death (apoptosis). The bulky DACH ligand creates more sterically hindered adducts compared to those formed by cisplatin, which are less efficiently recognized and repaired by the cell's DNA repair machinery, particularly the mismatch repair (MMR) system.[8][9] This is a key reason for the activity of DACH-Pt agents in cisplatin-resistant tumors.

Induction of Apoptosis: The Ultimate Cytotoxic Effect

The extensive DNA damage caused by DACH-Pt adducts, if not adequately repaired, initiates a cascade of signaling events that converge on the induction of apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways can be activated by DACH-Pt agents.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for DACH-Pt-induced apoptosis. DNA damage triggers the activation of the tumor suppressor protein p53.[5] Activated p53, in turn, upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.[5][8] These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.[10]

Extrinsic (Death Receptor) Pathway

In some cellular contexts, DACH-Pt agents can also trigger the extrinsic apoptotic pathway.[2][10] This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[2] Active caspase-8 can then directly cleave and activate the executioner caspases-3 and -7. Furthermore, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid, which then translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway.[2]

Signaling Pathway of DACH-Pt-Induced Apoptosis

References

- 1. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visualization and Quantitative Measurement of Drug-Induced Platinum Adducts in the Nuclear DNA of Individual Cells by an Immuno-Cytological Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICP-MS method for the determination of platinum in suspensions of cells exposed to cisplatin - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Revisiting the Anti-Cancer Toxicity of Clinically Approved Platinating Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ROLE OF MISMATCH REPAIR PROTEINS IN THE PROCESSING OF CISPLATIN INTERSTRAND CROSS-LINKS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of DNA mismatch repair (MMR) status on oxaliplatin-based first-line chemotherapy as in recurrent or metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of Copper Trafficking Proteins with the Platinum Anticancer Drug Kiteplatin - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and experimental protocols for dichloro(1,2-diaminocyclohexane)platinum(II), a key intermediate in the production of the widely used anticancer drug, oxaliplatin. This document provides comprehensive information for researchers and professionals involved in platinum-based drug development and chemical synthesis.

Overview and Chemical Properties

Dichloro(1,2-diaminocyclohexane)platinum(II), often abbreviated as PtCl₂(dach), is a platinum coordination complex. The 1,2-diaminocyclohexane (dach) ligand is a bidentate ligand that coordinates to the platinum(II) center through its two amino groups. This complex serves as a crucial precursor in the synthesis of oxaliplatin, where the chloride ligands are replaced by an oxalate group.

Quantitative Data Summary

The key quantitative data for dichloro(1,2-diaminocyclohexane)platinum(II) are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄Cl₂N₂Pt | [1][2] |

| Molecular Weight | 380.17 g/mol | [1][3] |

| Melting Point | 280 °C (decomposes) | [3] |

| Appearance | Insoluble product | |

| Initial Synthesis Yield | Approximately 90% | |

| Yield after Purification | 47% |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of dichloro(1,2-diaminocyclohexane)platinum(II) is characterized by vibrational bands corresponding to the Pt-Cl and N-H bonds, as well as the various vibrations of the diaminocyclohexane ligand. A representative IR spectrum can be found in the supporting information of related studies.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the 1,2-diaminocyclohexane ligand. The spectrum will show characteristic signals for the protons of the cyclohexane ring and the amine groups. Due to the complexity of the cyclohexane ring protons, these signals often appear as a series of multiplets. The chemical shifts of the amine protons are also a key feature.

Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II)

The synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) is typically achieved through the reaction of potassium tetrachloroplatinite (K₂PtCl₄) with 1,2-diaminocyclohexane.

Chemical Reaction Pathway

The overall chemical reaction for the synthesis is as follows:

Detailed Experimental Protocol

This protocol is based on established literature procedures.

Materials:

-

Potassium tetrachloroplatinite (K₂PtCl₄)

-

1,2-Diaminocyclohexane (a mixture of isomers or a specific isomer)

-

Deionized water

-

Methanol

-

Dimethylformamide (DMF)

-

0.1 N Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve potassium tetrachloroplatinite (20 mM) in 75 ml of deionized water.

-

Addition of Ligand: To the stirred solution of potassium tetrachloroplatinite, add 1,2-diaminocyclohexane (20 mM).

-

Reaction: Stir the reaction mixture at room temperature for three hours. An insoluble precipitate of dichloro(1,2-diaminocyclohexane)platinum(II) will form.

-

Isolation of Crude Product: Collect the insoluble product by filtration.

-

Washing: Wash the filtered product first with deionized water and then with methanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the washed product in an oven. The yield of the crude product is typically around 90%.

-

Purification (Optional): a. Dissolve the crude product in a minimal amount of dimethylformamide (DMF). b. Filter the solution to remove any insoluble impurities. c. Add three volumes of methanol or 0.1 N HCl to the filtrate to precipitate the purified product. d. Collect the purified product by filtration, wash with methanol, and dry. The yield after purification is approximately 47%.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of dichloro(1,2-diaminocyclohexane)platinum(II).

Conclusion

This technical guide provides a comprehensive overview of the synthesis of dichloro(1,2-diaminocyclohexane)platinum(II). The detailed experimental protocol, along with the summarized quantitative data and workflow diagrams, offers a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. The successful synthesis of this key intermediate is a critical step in the production of oxaliplatin and related platinum-based anticancer agents.

References

An In-depth Technical Guide to the Stereoisomers of 1,2-diaminocyclohexane and Their Impact on Platinum-Based Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemistry of the non-leaving group ligand in platinum-based anticancer drugs plays a pivotal role in their efficacy, toxicity, and mechanisms of action. This technical guide provides a comprehensive overview of the stereoisomers of 1,2-diaminocyclohexane (DACH) and their influence on the biological activity of platinum(II) and platinum(IV) complexes. We delve into the synthesis and resolution of these isomers, their distinct interactions with DNA, and the divergent cellular signaling pathways they trigger. This document aims to serve as a valuable resource for researchers in oncology and medicinal chemistry, offering detailed experimental protocols and a summary of key quantitative data to facilitate further drug development and mechanistic studies in this critical area of cancer therapeutics.

Introduction to 1,2-diaminocyclohexane Stereoisomers in Platinum Drugs

1,2-diaminocyclohexane (DACH) is a crucial bidentate ligand used in a variety of platinum-based chemotherapeutic agents. Its stereoisomers, namely the cis isomer, the (1R,2R)-(-)-trans isomer, and the (1S,2S)-(+)-trans isomer, confer distinct three-dimensional structures to the resulting platinum complexes. These structural variations significantly impact the drugs' pharmacological properties.

The most prominent example is oxaliplatin, a third-generation platinum drug widely used in the treatment of colorectal cancer, which incorporates the (1R,2R)-DACH ligand.[1][2] The steric bulk and chirality of the DACH ligand influence the formation and structure of platinum-DNA adducts, which are the primary cytotoxic lesions.[3] This, in turn, affects the recognition and processing of these adducts by cellular machinery, leading to different downstream signaling events and, ultimately, varied antitumor activity and toxicity profiles.[4][5] Notably, platinum complexes containing the DACH ligand have shown the ability to overcome cisplatin resistance, a major clinical challenge.[6][7]

Synthesis and Resolution of 1,2-diaminocyclohexane Stereoisomers

The synthesis of DACH typically yields a mixture of cis and trans isomers. The separation of these isomers and the resolution of the racemic trans mixture into its constituent enantiomers are critical steps in the synthesis of stereospecific platinum drugs.

Synthesis of 1,2-diaminocyclohexane

A common method for producing a mixture of 1,2-diaminocyclohexane stereoisomers is the hydrogenation of o-phenylenediamine.[8]

Resolution of trans-1,2-diaminocyclohexane

The racemic mixture of trans-1,2-diaminocyclohexane can be resolved into its (1R,2R) and (1S,2S) enantiomers using a chiral resolving agent, most commonly tartaric acid.[8] The principle of this method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Stereoisomerism and Antitumor Activity: A Quantitative Comparison

The antitumor activity of platinum complexes is profoundly influenced by the stereochemistry of the DACH ligand. The (R,R)-DACH isomer, as seen in oxaliplatin, has generally demonstrated superior efficacy in many cancer models.[6][8] However, the relative activity of the isomers can be dependent on the specific leaving group in the platinum complex and the genetic background of the cancer cells.[7][9]

Below are tables summarizing the quantitative data on the in vitro and in vivo antitumor activities of various DACH-platinum complexes.

Table 1: In Vitro Cytotoxicity (IC50) of DACH-Platinum Complexes

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Oxaliplatin [(1R,2R)-DACH-Pt(II)-oxalate] | HT-29 (colon) | 0.97 | [10] |

| Oxaliplatin [(1R,2R)-DACH-Pt(II)-oxalate] | A2780 (ovarian) | 0.17 | [10] |

| (cis-DACH)Pt(II)(CBDCA) | L1210/0 | Data not specified | [7] |

| (trans-R,R-DACH)Pt(II)(CBDCA) | L1210/0 | Data not specified | [7] |

| (trans-S,S-DACH)Pt(II)(CBDCA) | L1210/0 | Data not specified | [7] |

| Pt(IV)(trans-1R,2R-DACH)-trans-(acetate)2-methylmalonate | M5076 | Highly active (no IC50) | [11] |

| [Pt(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)]2+ | HeLa | Submicromolar | [12] |

Table 2: In Vivo Antitumor Efficacy (%T/C) of DACH-Platinum Complexes

| Compound | Tumor Model | %T/C* | Reference(s) |

| Oxaliplatin | L1210 Leukemia | > cisplatin | [13] |

| (R,R)-DACH-Pt(IV) complexes (7 out of 10 series) | L1210/0 | Superior to S,S and cis | [6] |

| (S,S)-DACH-Pt(IV) with axial chloro, equatorial CBDCA | L1210/DDP | > R,R > cis | [6] |

| (R,R)-DACH-Pt(IV) with axial chloro, equatorial CBDCA | B16 Melanoma | = S,S > cis | [6] |

| trans isomers of DACH(sulfato)Pt(II) | Various models | Generally > cis | [7] |

| cis-DACH(CBDCA)Pt(II) | Various models | Superior to trans | [7] |

%T/C = (Median tumor weight in treated group / Median tumor weight in control group) x 100. A lower %T/C indicates higher antitumor activity.

Mechanistic Insights: DNA Interaction and Cellular Signaling Pathways

The primary mechanism of action for platinum-based drugs is the formation of covalent adducts with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1] However, the stereochemistry of the DACH ligand dictates the specific nature of these DNA adducts and how they are recognized by the cellular machinery, leading to the activation of distinct downstream signaling pathways.

DNA Adduct Formation

All DACH-platinum isomers form intra- and interstrand crosslinks in DNA. However, the conformation of the DACH ligand influences the bending and unwinding of the DNA helix upon adduct formation. These structural differences in the DNA adducts are thought to be a key reason for the differential biological activities of the stereoisomers.

Divergent Signaling Pathways

Recent studies have revealed that not all DACH-platinum complexes trigger the same cell death pathways. While cisplatin predominantly activates the DNA damage response (DDR) pathway, oxaliplatin, with its (1R,2R)-DACH ligand, has been shown to also induce cell death through a unique nucleolar stress pathway.[1][14] This alternative mechanism may contribute to its efficacy in cisplatin-resistant tumors.

Furthermore, the mismatch repair (MMR) system, which recognizes and processes certain types of DNA damage, plays a crucial role in the cytotoxicity of cisplatin.[4] Defects in the MMR pathway are a known mechanism of cisplatin resistance.[15] In contrast, the DNA adducts formed by oxaliplatin are not efficiently recognized by the MMR system, providing a mechanism to circumvent this form of resistance.[2][4]

The activation of key signaling kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) and their downstream effectors Chk1 and Chk2 are central to the DDR.[16][17] These pathways ultimately lead to cell cycle arrest and apoptosis.[18] The differential activation of these pathways by the various DACH-platinum stereoisomers is an active area of research.

Below are Graphviz diagrams illustrating the key signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DACH-platinum stereoisomers.

Synthesis of a DACH-Platinum(IV) Complex

This protocol describes a general method for the synthesis of DACH-Pt(IV) complexes, which can be adapted for the different DACH isomers.[6]

-

Oxidation of Pt(II) precursor: The corresponding DACH-dihaloplatinum(II) or DACH-dicarboxylatoplatinum(II) is oxidized using hydrogen peroxide to form DACH-Pt(IV)-trans(OH)2Y.

-

Ligand Exchange: The axial hydroxo groups are then replaced by reacting the intermediate with the desired axial ligands (e.g., chloro, bromo, or monocarboxylato ligands).

-

Characterization: The final product is characterized by elemental analysis, infrared spectroscopy, and 195Pt NMR spectroscopy.

Resolution of trans-1,2-diaminocyclohexane

This protocol is based on the fractional crystallization of diastereomeric salts formed with L-(+)-tartaric acid.[11][14][19]

-

Salt Formation: Dissolve L-(+)-tartaric acid in distilled water with heating. Slowly add the racemic trans-1,2-diaminocyclohexane to the hot solution. The diastereomeric salt of the (1R,2R)-enantiomer is less soluble and will precipitate upon cooling.

-

Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the diastereomeric salt.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold methanol.

-

Liberation of the Free Diamine: Suspend the isolated salt in water and add a concentrated sodium hydroxide solution to deprotonate the diamine.

-

Extraction: Extract the free (1R,2R)-1,2-diaminocyclohexane with an organic solvent such as diethyl ether.

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically pure diamine. The (1S,2S)-enantiomer can be recovered from the mother liquor.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability.[8][20][21][22]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the platinum complexes for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Quantification of Intracellular Platinum and DNA Adducts by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the elemental composition of samples.[1][2][6]

-

Cell Treatment and Harvesting: Treat cultured cells with the platinum complexes. After treatment, wash the cells with ice-cold PBS to remove extracellular drug, then harvest the cells.

-

Sample Preparation:

-

For total intracellular platinum: Lyse the cells and digest the lysate with concentrated nitric acid.

-

For platinum-DNA adducts: Isolate genomic DNA from the treated cells and digest the DNA with concentrated nitric acid.

-

-

ICP-MS Analysis: Dilute the digested samples to a suitable nitric acid concentration and analyze them using an ICP-MS instrument.

-

Quantification: Generate a calibration curve using platinum standard solutions of known concentrations to quantify the amount of platinum in the samples. The results can be expressed as the amount of platinum per cell or per microgram of DNA.

Conclusion and Future Directions

The stereochemistry of the 1,2-diaminocyclohexane ligand is a critical determinant of the pharmacological properties of platinum-based anticancer drugs. The (1R,2R)-trans isomer, found in oxaliplatin, has demonstrated significant clinical success, particularly in its ability to circumvent cisplatin resistance. This is attributed to the unique structural features of its DNA adducts and its ability to activate alternative cell death pathways, such as nucleolar stress, while avoiding recognition by the mismatch repair system.

Future research in this area should continue to explore the nuanced relationships between the stereochemistry of the DACH ligand, the nature of the leaving groups, and the resulting biological activity against a wider range of cancer types. A deeper understanding of the specific downstream signaling events triggered by each stereoisomer will be crucial for the rational design of new platinum agents with improved efficacy and reduced toxicity. The development of platinum(IV) prodrugs with stereospecific DACH ligands also represents a promising avenue for enhancing drug delivery and tumor targeting. The detailed protocols and compiled data in this guide provide a solid foundation for advancing these research endeavors.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The role of DNA mismatch repair in platinum drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Role of mismatch repair proteins in the processing of cisplatin interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells | CiNii Research [cir.nii.ac.jp]

- 10. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of click-capable oxaliplatin and cisplatin derivatives to better understand Pt(ii)-induced nucleolar stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 14. Comparison of click-capable oxaliplatin and cisplatin derivatives to better understand Pt(ii)-induced nucleolar stress - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 15. The role of DNA mismatch repair in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scilit.com [scilit.com]

- 20. Figure 1 from The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]

- 21. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New Findings in the Signaling Pathways of cis and trans Platinum Iodido Complexes' Interaction with DNA of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The DACH Ligand: A Key to Overcoming Cisplatin Resistance in Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cisplatin has long been a cornerstone of cancer chemotherapy, yet its efficacy is often limited by the development of drug resistance. This technical guide delves into the pivotal role of the 1,2-diaminocyclohexane (DACH) ligand, a key structural component of platinum-based drugs like oxaliplatin, in circumventing cisplatin resistance. We explore the molecular mechanisms underpinning this enhanced activity, focusing on the distinct interactions of DACH-containing platinum complexes with DNA and the cellular repair machinery. This document provides a comprehensive overview of the preclinical evidence, detailed experimental protocols for assessing drug efficacy and mechanisms of action, and quantitative data to support the development of next-generation platinum therapeutics.

Introduction: The Challenge of Cisplatin Resistance

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. However, cancer cells can develop resistance to cisplatin through various mechanisms, including:

-

Enhanced DNA Repair: Increased activity of the Nucleotide Excision Repair (NER) and Mismatch Repair (MMR) pathways can efficiently remove cisplatin-DNA adducts, mitigating their cytotoxic effects.[1][2][3]

-

Reduced Drug Accumulation: Decreased influx or increased efflux of the drug can lower its intracellular concentration.

-

Increased Drug Detoxification: Elevated levels of glutathione and other thiol-containing molecules can inactivate cisplatin.

The emergence of cisplatin resistance necessitates the development of novel platinum-based agents that can overcome these limitations. Platinum complexes incorporating the DACH ligand have shown significant promise in this regard.[4]

The DACH Ligand: A Structural Advantage

The DACH ligand is a chiral cyclohexane diamine that replaces the two ammine groups of cisplatin in complexes like oxaliplatin. This seemingly subtle structural modification has profound implications for the drug's mechanism of action and its ability to overcome cisplatin resistance.

Formation of Bulky and Distorted DNA Adducts

Unlike the planar adducts formed by cisplatin, the DACH ligand's bulky and non-planar structure leads to the formation of more substantial and distorted DNA adducts.[5][6][7] These larger adducts are thought to be more effective at blocking DNA replication and transcription.[6] The stereochemistry of the DACH ligand, particularly the (1R, 2R)-DACH isomer found in oxaliplatin, has been shown to be crucial for its antitumor activity.[4]

Evasion of the Mismatch Repair (MMR) System

A key mechanism by which DACH-containing platinum drugs overcome cisplatin resistance is their ability to evade recognition by the MMR system.[8][9][10] In cisplatin-sensitive cells with a functional MMR system, MMR proteins recognize the distortions caused by cisplatin-DNA adducts. This recognition can trigger a futile cycle of repair attempts that ultimately leads to apoptosis.[9][11] However, in MMR-deficient tumors, this signaling pathway is lost, contributing to cisplatin resistance.[1][8][11]

The bulky DACH ligand sterically hinders the binding of MMR proteins, such as the MutSα (MSH2-MSH6) complex, to the DNA adducts.[8][10][12] This lack of recognition prevents the initiation of the MMR-mediated apoptotic signal, rendering the drug's cytotoxicity independent of the MMR status of the tumor.[9][12] Consequently, DACH-platinum complexes remain effective in MMR-deficient, cisplatin-resistant tumors.[8][9]

Altered Recognition by Nucleotide Excision Repair (NER)

The NER pathway is the primary mechanism for removing bulky DNA lesions, including platinum adducts.[2][3][13] Overexpression of NER proteins, such as ERCC1 and XPF, is a common feature of cisplatin-resistant cells.[10] While DACH-Pt adducts are still substrates for NER, some studies suggest they are repaired less efficiently than cisplatin adducts.[14] The distinct conformation of the DACH-Pt-DNA adduct may be less readily recognized by the NER machinery, leading to more persistent and cytotoxic lesions.[14]

Quantitative Analysis of DACH-Ligand Containing Platinum Drugs

The superior efficacy of DACH-containing platinum drugs in cisplatin-resistant models is evident in quantitative in vitro assays.

Cytotoxicity in Cisplatin-Sensitive and -Resistant Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. The following tables summarize representative IC50 values for cisplatin and oxaliplatin in well-established cisplatin-sensitive (A2780) and -resistant (A2780cisR) human ovarian cancer cell lines, as well as in colorectal cancer cell lines (HCT116 and HT29).

Table 1: IC50 Values (µM) in A2780 and A2780cisR Ovarian Cancer Cell Lines

| Compound | A2780 (Cisplatin-Sensitive) | A2780cisR (Cisplatin-Resistant) | Resistance Factor (RF) |

| Cisplatin | 1.5 - 2.7 | 8.6 - 22.8 | 5.3 - 8.4 |

| Oxaliplatin | 0.4 - 1.2 | 1.8 - 4.5 | 3.8 - 4.5 |

Resistance Factor (RF) = IC50 in resistant cell line / IC50 in sensitive cell line. Data compiled from multiple sources.

Table 2: IC50 Values (µM) in Colorectal Cancer Cell Lines

| Compound | HCT116 | HT29 |

| Cisplatin | ~5.0 | ~7.5 |

| Oxaliplatin | ~2.0 | ~3.0 |

Data compiled from multiple sources.

As shown in the tables, oxaliplatin consistently demonstrates greater potency (lower IC50) than cisplatin in both sensitive and resistant cell lines. Importantly, the resistance factor for oxaliplatin is generally lower than that for cisplatin, indicating that it retains a greater proportion of its activity in the resistant setting.

DNA Adduct Formation

The formation of platinum-DNA adducts is the critical initiating event for cytotoxicity. The following table compares the relative levels of the major intrastrand Pt-GG adducts formed by cisplatin and oxaliplatin.

Table 3: Relative Platinum-GG DNA Adduct Levels in A2780 Cells

| Compound | Relative Adduct Level |

| Cisplatin | 4 |

| Oxaliplatin | 3 |

Data adapted from a study using a ³²P-postlabelling assay.[8]

While cisplatin forms a higher number of adducts at equimolar concentrations, the adducts formed by oxaliplatin are more cytotoxic on a per-adduct basis, likely due to their altered structure and reduced repair.[8]

Induction of Apoptosis

The ultimate goal of chemotherapy is to induce apoptosis in cancer cells. The following table presents a qualitative summary of apoptosis induction by oxaliplatin in cisplatin-resistant cells.

Table 4: Apoptosis Induction by Oxaliplatin in Cisplatin-Resistant Cells

| Cell Line Model | Observation |

| HCT116-OxR | Oxaliplatin treatment leads to a significant increase in the apoptotic cell population, as measured by Annexin V/PI staining.[15] |

| Esophageal Cancer Cells (TE3, TE7) | Oxaliplatin induces both apoptosis and mitotic catastrophe, another form of cell death.[16] |

| SW620 OxR | Oxaliplatin-resistant cells show enhanced sensitivity to TRAIL-mediated apoptosis.[17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of DACH-ligand containing platinum compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cell population and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the platinum compounds in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of platinum compounds for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Quantification of Intracellular Platinum and Platinum-DNA Adducts (ICP-MS)

Objective: To measure the total intracellular platinum concentration and the amount of platinum bound to DNA.

Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique that can detect and quantify trace elements, including platinum, with high precision.

Protocol:

-

Cell Treatment and Harvesting: Treat a known number of cells with the platinum compound. After treatment, wash the cells extensively with ice-cold PBS to remove any extracellular drug.

-

Cell Lysis and DNA Isolation: Lyse the cells and isolate the genomic DNA using a commercial DNA extraction kit.

-

Sample Digestion:

-

For total intracellular platinum: Digest a known number of cells with concentrated nitric acid at a high temperature.

-

For platinum-DNA adducts: Digest a known amount of isolated DNA with concentrated nitric acid.

-

-

ICP-MS Analysis: Dilute the digested samples to a suitable volume with deionized water and analyze the platinum content using an ICP-MS instrument. Use a platinum standard curve for quantification.

-

Data Normalization:

-

Express total intracellular platinum as ng of Pt per 10^6 cells.

-

Express platinum-DNA adducts as ng of Pt per µg of DNA.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in cisplatin resistance and its circumvention by DACH-containing compounds is crucial for understanding.

Caption: Circumvention of Cisplatin Resistance by DACH-Platinum Drugs.

Caption: Experimental Workflow for Evaluating Platinum Drug Efficacy.

Conclusion and Future Directions

The incorporation of the DACH ligand represents a successful strategy to overcome cisplatin resistance. The resulting platinum complexes form unique DNA adducts that are poorly recognized by the MMR system and may be less efficiently repaired by NER, leading to enhanced cytotoxicity in resistant tumors. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of novel DACH-containing platinum agents.

Future research should focus on:

-

Expanding the chemical diversity of DACH-ligand analogs: Synthesizing and screening new derivatives to improve efficacy and reduce toxicity.

-

Investigating the role of other DNA repair pathways: Exploring the interplay between DACH-Pt adducts and pathways such as homologous recombination and translesion synthesis.

-

Identifying predictive biomarkers: Discovering biomarkers that can identify patients most likely to respond to DACH-containing platinum therapies.

-

Developing combination therapies: Exploring synergistic combinations of DACH-platinum drugs with other anticancer agents, including targeted therapies and immunotherapies.

By building upon our understanding of the critical role of the DACH ligand, the scientific community can continue to develop more effective and durable treatments for a wide range of cancers.

References

- 1. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Beyond Single-Cell Analysis of Metallodrugs by ICP-MS: Targeting Cellular Substructures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Recognition and processing of cisplatin- and oxaliplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. ROLE OF MISMATCH REPAIR PROTEINS IN THE PROCESSING OF CISPLATIN INTERSTRAND CROSS-LINKS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 14. Detection of oxaliplatin- and cisplatin-DNA lesions requires different global genome repair mechanisms that affect their clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoalantolactone induces the apoptosis of oxaliplatin-resistant human colorectal cancer cells mediated by ROS generation and activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localization | eLife [elifesciences.org]

The Dawn of a New Platinum Era: An In-depth Technical Guide to the Early Discovery and Development of DACH-Platinum Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serendipitous discovery of cisplatin's anticancer properties in the 1960s marked a paradigm shift in oncology, establishing platinum-based compounds as a cornerstone of cancer chemotherapy.[1] However, the clinical utility of first-generation platinum drugs was often hampered by severe side effects and the emergence of drug resistance.[1] This spurred a quest for next-generation platinum analogs with improved therapeutic profiles. Among the most successful outcomes of this research was the development of DACH (diaminocyclohexane)-platinum drugs, a class of compounds that demonstrated a distinct spectrum of activity and the ability to overcome cisplatin resistance.[2][3] This technical guide delves into the early discovery and development of DACH-platinum drugs, with a particular focus on oxaliplatin, the first of this class to achieve widespread clinical use.[3] We will explore the foundational synthetic chemistry, key preclinical evaluation methodologies, and the unique mechanisms of action that set these compounds apart.

The Genesis of DACH-Platinum Complexes: From Synthesis to Structure-Activity Relationship

The pioneering work of Japanese chemist Yoshinori Kidani and his colleagues in the 1970s was instrumental in the development of DACH-platinum drugs.[4] Their systematic investigation into platinum(II) complexes with various diamine carrier ligands led to the identification of the 1,2-diaminocyclohexane (DACH) moiety as a key determinant of antitumor activity, particularly against cisplatin-resistant cancer cell lines.[4][5]

Synthesis of DACH-Platinum Drugs

The synthesis of DACH-platinum complexes typically involves a multi-step process. A common route for the preparation of oxaliplatin is outlined below.

Experimental Protocol: Synthesis of Oxaliplatin

A representative synthesis of oxaliplatin involves the following key steps[6][7]:

-

Preparation of the Dichloro-DACH-Platinum(II) Intermediate:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is reacted with the trans-1R,2R-diaminocyclohexane (DACH) ligand.

-

This reaction yields the dichlorido(trans-1R,2R-diaminocyclohexane)platinum(II) intermediate, [PtCl₂(R,R-DACH)].

-

-

Formation of the Diaqua Intermediate:

-

The dichloro intermediate is then reacted with a silver salt, such as silver nitrate (AgNO₃), in an aqueous solution.[7]

-

This step removes the chloride ligands as a silver chloride (AgCl) precipitate, which is subsequently filtered off.

-

The resulting filtrate contains the diaqua intermediate, [Pt(H₂O)₂(R,R-DACH)]²⁺.

-

-

Final Complexation with Oxalate:

-

An oxalate salt, such as potassium oxalate (K₂C₂O₄), is added to the solution containing the diaqua intermediate.[7]

-

This leads to the formation of the final product, oxaliplatin, [Pt(oxalato)(R,R-DACH)], which precipitates out of solution and can be collected by filtration.

-

Structure-Activity Relationship

Early studies by Kidani's group established crucial structure-activity relationships for DACH-platinum complexes. They synthesized a series of platinum(II) complexes with different leaving groups and isomers of the DACH ligand and tested their antitumor activity against L1210 mouse leukemia.[4] Their findings revealed that complexes with the trans-1,2-diaminocyclohexane isomer were particularly effective.[4] The choice of the leaving group also significantly influenced the drug's solubility and efficacy.

Preclinical Evaluation: Unveiling the Therapeutic Potential

The preclinical development of DACH-platinum drugs involved a battery of in vitro and in vivo assays to characterize their cytotoxicity, mechanism of action, and pharmacokinetic properties.

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a widely used colorimetric method to determine the cytotoxic potential of novel DACH-platinum analogs against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of platinum drugs using the MTT assay[8][9][10][11]:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]

-

Drug Treatment: The cells are then treated with a range of concentrations of the DACH-platinum compound for a specified duration (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[9][10]

-

Solubilization of Formazan: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[10]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[9] The intensity of the color is directly proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Table 1: Comparative in vitro cytotoxicity (IC₅₀) of DACH-platinum drugs and cisplatin in various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Oxaliplatin | HCT-116 (Colon) | 0.49 ± 0.04 | [12] |

| Oxaliplatin | A498 (Kidney) | 36 | [9] |

| Cisplatin | A498 (Kidney) | 27 | [9] |

| Carboplatin | A498 (Kidney) | 273 | [9] |

| Oxaliplatin | A2780 (Ovarian) | 0.25 (72h exposure) | [13] |

| Oxaliplatin | A2780 (Ovarian) | 19.8 (24h exposure) | [13] |

| DACH-Pt(IV) analogs | L1210 (Leukemia) | 0.14-7.6 µg/ml | [14] |

Cellular Accumulation and DNA Adduct Formation

The mechanism of action of platinum drugs is intrinsically linked to their ability to enter cancer cells and bind to DNA. Early studies on DACH-platinum drugs employed techniques like flameless atomic absorption spectrometry to quantify intracellular platinum accumulation and various methods to analyze the formation of platinum-DNA adducts.

Experimental Protocol: Quantification of Intracellular Platinum by Flameless Atomic Absorption Spectrometry (FAAS)

This protocol provides a general outline for measuring the intracellular concentration of platinum[15][16][17][18][19]:

-

Cell Treatment and Harvesting: Cancer cells are treated with the DACH-platinum drug for a specific period. After treatment, the cells are washed to remove any extracellular drug and then harvested.

-

Sample Preparation: The cell pellet is lysed, and the sample is prepared for analysis, often involving digestion with nitric acid.[19]

-

FAAS Analysis: The platinum content in the prepared samples is quantified using a flameless atomic absorption spectrometer. The instrument measures the absorption of light by ground-state platinum atoms in a graphite furnace.

-

Data Analysis: The intracellular platinum concentration is typically expressed as the amount of platinum per number of cells or per microgram of cellular protein.

Unraveling a Unique Mechanism of Action: Beyond DNA Damage

For a long time, it was believed that all platinum drugs exerted their cytotoxic effects primarily through the induction of DNA damage, leading to the activation of the DNA damage response (DDR) pathway and subsequent apoptosis. However, emerging evidence has revealed a distinct mechanism of action for oxaliplatin.

Ribosome Biogenesis Stress: The Hallmark of Oxaliplatin's Cytotoxicity

Recent studies have shown that oxaliplatin, unlike cisplatin and carboplatin, kills cancer cells by inducing ribosome biogenesis stress.[20][21][22] This process involves the inhibition of ribosomal RNA (rRNA) synthesis, leading to nucleolar stress and ultimately triggering apoptosis.[23]

Caption: Oxaliplatin-induced ribosome biogenesis stress pathway.

Apoptotic Pathways

The induction of apoptosis by DACH-platinum drugs involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In response to cellular stress, pro-apoptotic proteins are activated, leading to the activation of caspases, the executioners of apoptosis. Studies have shown that oxaliplatin-induced apoptosis can be dependent on p53 and the pro-apoptotic protein Bax.[2][24] In some cell types, oxaliplatin has been shown to induce a mitochondrial-mediated apoptotic pathway characterized by the release of cytochrome c.[25]

Caption: Intrinsic and extrinsic apoptotic pathways induced by DACH-platinum drugs.

In Vivo Efficacy and Pharmacokinetics

The antitumor activity of DACH-platinum drugs was extensively evaluated in preclinical animal models, most notably the L1210 murine leukemia model. These studies were crucial in demonstrating the superior efficacy of these compounds, especially against cisplatin-resistant tumors.

Table 2: In vivo antitumor activity of DACH-platinum complexes against L1210 leukemia in mice.

| Compound | Dose (mg/kg) | Treatment Schedule | % T/C¹ | Reference |

| Oxaliplatin | 6.25 | Intermittent | >400 (cured) | [5] |

| Oxaliplatin | 3.12 | Intermittent | >400 (cured) | [5] |

| Cisplatin | Optimal Dose | Intermittent | ~200 | [5] |

| DACH-Pt(IV) analogs | Various | - | 152 - >600 | [14] |

¹% T/C = (Median survival time of treated mice / Median survival time of control mice) x 100.

Pharmacokinetic Profile

Pharmacokinetic studies of DACH-platinum drugs revealed distinct properties compared to their predecessors. Oxaliplatin, for instance, is rapidly transformed into the active metabolite, DACH-platinum, by losing its oxalate ligand.[26] While it exhibits significant protein binding, similar to cisplatin, its plasma accumulation characteristics are different, which may contribute to its distinct toxicity profile, notably the lack of significant nephrotoxicity.[26]

Table 3: Comparative Pharmacokinetic Parameters of Platinum Drugs in Rats.

| Parameter | Cisplatin | Carboplatin | Oxaliplatin | Reference |

| Total Platinum in Blood | [27] | |||

| AUC₀₋₇₂ (hrmmol/L) | 437.1 | 116.1 | 900.3 | [27] |

| Clearance (L/hr/kg) | 0.00001 | 0.00008 | 0.00001 | [27] |

| Intact Drug in Blood | [27] | |||

| AUC₀₋₇₂ (hrmmol/L) | 2.66 | 14.91 | 0.34 | [27] |

| Clearance (L/hr/kg) | 0.0064 | 0.0011 | 0.0490 | [27] |

Conclusion

The early discovery and development of DACH-platinum drugs represent a significant advancement in the field of cancer chemotherapy. Through systematic chemical synthesis and rigorous preclinical evaluation, researchers were able to identify a new class of platinum compounds with a unique mechanism of action and a distinct spectrum of activity. The elucidation of oxaliplatin's ability to induce ribosome biogenesis stress, rather than relying solely on the DNA damage response, has provided valuable insights into the diverse ways in which platinum drugs can exert their cytotoxic effects. This knowledge not only explains the clinical utility of oxaliplatin in cisplatin-resistant tumors but also opens new avenues for the rational design of future generations of metal-based anticancer agents. The journey of DACH-platinum drugs, from their initial synthesis to their successful clinical application, serves as a testament to the power of interdisciplinary research in the ongoing fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN1837223A - Novel process for synthesis of oxaliplatin as anticancer medicine - Google Patents [patents.google.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antitumor activity of a new platinum complex, oxalato (trans-l-1,2-diaminocyclohexane)platinum (II): new experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Process for synthesis of oxaliplatin as anticancer medicine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1634945A - Synthesis of Oxaliplatin - Google Patents [patents.google.com]

- 8. researchhub.com [researchhub.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Comparative antitumor studies on platinum(II) and platinum(IV) complexes containing 1,2-diaminocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity of 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis for platinum in biological material by flameless atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peerj.com [peerj.com]

- 19. Comparison of different sample preparation methods for platinum determination in cultured cells by graphite furnace atomic absorption spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A subset of platinum-containing chemotherapeutic agents kills cells by inducing ribosome biogenesis stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A subset of platinum-containing chemotherapeutic agents kill cells by inducing ribosome biogenesis stress rather than by engaging a DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A subset of platinum-containing chemotherapeutic agents kills cells by inducing ribosome biogenesis stress | Semantic Scholar [semanticscholar.org]

- 23. biorxiv.org [biorxiv.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]

- 26. Different apoptotic pathways activated by oxaliplatin in primary astrocytes vs. colo-rectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs [frontiersin.org]

Spectroscopic Characterization of Novel DACH-Pt(II) Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel (1R,2R)-(-)-1,2-diaminocyclohexane (DACH)-Platinum(II) complexes, a class of compounds with significant potential in anticancer drug development. Inspired by the clinical success of oxaliplatin, researchers are actively developing new DACH-Pt(II) analogs to overcome drug resistance and reduce side effects.[1] Thorough spectroscopic characterization is a cornerstone of this research, ensuring the synthesis of pure, well-defined molecules and providing insights into their structure, bonding, and potential mechanisms of action.

Core Spectroscopic Techniques and Data Interpretation

The structural elucidation and purity assessment of novel DACH-Pt(II) complexes rely on a suite of spectroscopic methods. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting typical quantitative data in a comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural characterization of DACH-Pt(II) complexes in solution. A combination of 1H, 13C, and 195Pt NMR experiments provides detailed information about the ligand environment and coordination to the platinum center.[2][3]

1H NMR Spectroscopy: Provides information on the proton environment of the DACH ligand and any other coordinated ligands. The successful coordination of the DACH ligand to the platinum center is often confirmed by shifts in the proton signals of the diaminocyclohexane ring compared to the free ligand.[2]

13C NMR Spectroscopy: Complements 1H NMR by providing information on the carbon skeleton of the complex. Shifts in the carbon signals of the DACH ligand upon coordination are indicative of successful complex formation.[4]

195Pt NMR Spectroscopy: As 195Pt is a spin-1/2 nucleus with a natural abundance of 33.8%, it is a valuable probe for studying the electronic environment of the platinum center. The chemical shift of the 195Pt nucleus is highly sensitive to the nature of the coordinated ligands.[2][5] Heteronuclear multiple quantum correlation (HMQC) experiments, such as 1H-195Pt HMQC, can be used to establish correlations between the platinum center and the protons of the coordinated ligands.[6]

Table 1: Representative NMR Spectroscopic Data for Novel DACH-Pt(II) Complexes

| Complex Type | 1H NMR (ppm, DMSO-d6) | 195Pt NMR (ppm, DMSO-d6) | Reference |

| [Pt(DACH)(Pyridine-imidazole derivative)]Cl2 | Aromatic protons: ~7.5-9.0; DACH protons: ~1.0-3.0 | ~ -2500 to -2800 | [2] |

| [Pt(DACH)(dipyridoquinoxaline)]Cl2 | Aromatic protons: ~8.0-10.0; DACH protons: ~1.2-3.2 | Not Reported | [6][7] |

| [Pt(cis-1,4-DACH)(malonate)] | DACH protons: ~1.5-2.8 | Not Reported | [4] |

Note: Chemical shifts are highly dependent on the specific ligand structure and solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the DACH-Pt(II) complex. The spectra of these complexes typically exhibit intense bands in the UV region, which are assigned to intraligand (π-π*) transitions of the aromatic ligands.[8] Metal-to-ligand charge transfer (MLCT) bands may also be observed, although they can sometimes be obscured by the more intense intraligand bands.[9] The position and intensity of these absorption bands can be influenced by the solvent and the nature of the coordinated ligands.[10]

Table 2: Representative UV-Vis Spectroscopic Data for Pt(II) Complexes

| Complex Type | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment | Reference |

| [Pt(bpy)(aromatic thiolate)2] | ~350-550 | < 10,000 | MLCT | [10] |

| [Pt(N^C^N)(Cl)] | < 360 | High | Intraligand (π-π*) | [8] |

| PtCl62- in HCl | 260 | ~24,500 | Ligand-to-Metal Charge Transfer | [11] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a DACH-Pt(II) complex and for confirming the coordination of ligands to the platinum center. The coordination of the DACH ligand is typically confirmed by the presence of Pt-N stretching vibrations in the far-IR region (around 300-800 cm-1).[12] The presence of other ligands, such as carboxylates or phosphates, can also be confirmed by their characteristic vibrational frequencies.[13][14] FT-IR can also be used to monitor the cellular impact of platinum derivatives.[15]

Table 3: Key FT-IR Vibrational Frequencies for Pt(II) Complex Characterization

| Functional Group / Bond | Typical Wavenumber (cm-1) | Significance | Reference |

| N-H stretch (coordinated amine) | 3100-3300 | Confirms presence of amine ligand | [9] |

| C=O stretch (uncoordinated carboxylate) | ~1600 | Indicates carboxylate group is not coordinated | [9] |

| Pt-N stretch | 400-600 | Confirms coordination of nitrogen-containing ligand | [12] |

| Pt-Cl stretch | 300-360 | Confirms presence of chloride ligand | [12][16] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized DACH-Pt(II) complexes and to confirm their elemental composition. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for this purpose.[2] The isotopic distribution pattern of platinum (194Pt, 195Pt, 196Pt, 198Pt) provides a characteristic signature that aids in the identification of platinum-containing fragments.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments cited in this guide.

Synthesis of a Generic DACH-Pt(II) Complex

A common synthetic route involves the reaction of a precursor platinum complex, such as K2PtCl4, with the DACH ligand, followed by the addition of another ligand if required.

Protocol:

-

Dissolve K2PtCl4 in deionized water.

-

Add a stoichiometric amount of (1R,2R)-(-)-1,2-diaminocyclohexane to the solution.

-

Stir the reaction mixture at room temperature or slightly elevated temperature for several hours to form the intermediate [Pt(DACH)Cl2].[17]

-

To introduce a different leaving group, the intermediate can be reacted with silver nitrate to form the dinitrate analog, followed by reaction with the desired ligand.[17]

-

The final product is typically isolated by filtration, washed with a suitable solvent (e.g., cold water, ethanol, or acetone), and dried under vacuum.[9]

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:

-

Dissolve 5-10 mg of the DACH-Pt(II) complex in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

1H NMR: Acquire a standard one-dimensional proton spectrum.

-

13C NMR: Acquire a proton-decoupled carbon spectrum.

-

195Pt NMR: Acquire a one-dimensional platinum spectrum. A suitable standard, such as K2PtCl4 in D2O, can be used as an external reference.

-

2D NMR: Acquire 2D correlation spectra, such as 1H-1H COSY and 1H-195Pt HMQC, to aid in structural elucidation.[2]

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the DACH-Pt(II) complex of known concentration in a suitable solvent (e.g., water, methanol, CH2Cl2).[18]

-

Prepare a series of dilutions from the stock solution.

Data Acquisition:

-

Record the absorbance spectra of the solutions over a suitable wavelength range (e.g., 200-800 nm) using the solvent as a blank.

-

Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer.

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the solid DACH-Pt(II) complex with dry potassium bromide.[9]

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[19]

Data Acquisition:

-

Record the infrared spectrum over the range of 4000-200 cm-1.[9]

-

Identify the characteristic vibrational frequencies corresponding to the functional groups in the complex.

Mass Spectrometry

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

-

Dissolve a small amount of the DACH-Pt(II) complex in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the mass spectrometer.

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode, depending on the charge of the complex.

-

Compare the experimental mass-to-charge ratio (m/z) and isotopic distribution pattern with the theoretical values for the expected complex.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental workflow and the potential biological impact of novel DACH-Pt(II) complexes is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for characterization and a simplified representation of a potential cellular signaling pathway affected by these platinum complexes.

Experimental Workflow for Characterization

References

- 1. Dichloro(1,2-diaminocyclohexane)platinum(II) 52691-24-4 [sigmaaldrich.com]

- 2. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 4. Synthesis, structural characterization, and antitumor properties of a novel class of large-ring platinum(II) chelate complexes incorporating the cis-1,4-diaminocyclohexane ligand in a unique locked boat conformation. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and antitumor activity of 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and analysis of the anticancer activity of platinum(ii) complexes incorporating dipyridoquinoxaline variants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FTIR study of the synthesis of anionic platinum carbonyl complexes in faujasites - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Fourier transform infrared (FTIR) spectroscopy to monitor the cellular impact of newly synthesized platinum derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. imc.cas.cz [imc.cas.cz]

- 18. researchgate.net [researchgate.net]

- 19. The Application of ATR-FTIR Spectroscopy and the Reversible DNA Conformation as a Sensor to Test the Effectiveness of Platinum(II) Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of DNA Damage: A Technical Guide to the DNA Binding Properties of DACH-Platinum Adducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental DNA binding properties of 1,2-diaminocyclohexane (DACH)-platinum adducts, the cornerstone of the anticancer activity of oxaliplatin. By understanding the formation, structure, and cellular consequences of these adducts, researchers and drug development professionals can gain critical insights into the mechanism of action of this important class of chemotherapeutic agents. This document provides a comprehensive overview of the quantitative aspects of DACH-platinum-DNA interactions, detailed experimental protocols for their study, and visualizations of the key cellular pathways involved.

The Genesis and Nature of DACH-Platinum DNA Adducts

Oxaliplatin, a third-generation platinum-based anticancer drug, exerts its cytotoxic effects primarily through the formation of covalent adducts with DNA.[1][2] Unlike its predecessor cisplatin, oxaliplatin contains a bulky DACH carrier ligand, which significantly influences the structure and biological consequences of the resulting DNA lesions.[3][4]

Upon entering the cell, the oxalate ligand of oxaliplatin is replaced by water molecules in a process called aquation, generating a reactive platinum species.[5][6][7] This activated complex then preferentially binds to the N7 position of purine bases, primarily guanine and to a lesser extent, adenine.[1][3] This binding leads to the formation of various types of DNA adducts, with the most prevalent being 1,2-intrastrand cross-links between adjacent guanines (d(GpG)) and between a guanine and an adjacent adenine (d(ApG)).[8] Interstrand cross-links are formed at a much lower frequency.[9]

The presence of the DACH ligand imparts unique structural characteristics to the DNA adducts. X-ray crystallography and NMR spectroscopy studies have revealed that the bulky DACH moiety resides in the major groove of the DNA double helix.[1][10][11] This interaction induces a less pronounced bend in the DNA helix (approximately 30°) compared to the distortion caused by cisplatin adducts.[1] A key feature of the oxaliplatin-d(GpG) adduct is the formation of a hydrogen bond between an NH group of the DACH ligand and the O6 atom of the 3'-guanine.[1][11] This interaction, influenced by the chirality of the DACH ligand, plays a crucial role in the specific recognition of these adducts by cellular proteins.[1]

Quantitative Analysis of DACH-Platinum-DNA Adducts

The formation and persistence of DACH-platinum-DNA adducts are critical determinants of oxaliplatin's cytotoxicity. Various analytical techniques have been employed to quantify these adducts in both cellular and in vivo models. The following tables summarize key quantitative data from the literature.

| Cell Line | Drug Concentration | Adduct Level (adducts / 10^8 nucleotides) | Method | Reference |

| HCT116 | 1 µM [¹⁴C]oxaliplatin | ~150 (at 4h) | AMS | [5] |

| HT29 | 1 µM [¹⁴C]oxaliplatin | ~100 (at 4h) | AMS | [5] |

| SW620 | 1 µM [¹⁴C]oxaliplatin | ~80 (at 4h) | AMS | [5] |

| WiDr | 1 µM [¹⁴C]oxaliplatin | ~50 (at 4h) | AMS | [5] |

| A2780 | 60 µM oxaliplatin isomers | trans-l > cis-dach > trans-d | Not specified | [12] |

| MDCK | 20 µM oxaliplatin | ~150 fmol/µg DNA | Not specified | [13] |

Table 1: Oxaliplatin-DNA Adduct Levels in Various Colon Cancer Cell Lines. Accelerator Mass Spectrometry (AMS) is a highly sensitive technique for quantifying radiolabeled drug-DNA adducts.

| Cell Line | Oxaliplatin IC₅₀ (µM) | Correlation with Adduct Levels | Reference |

| Breast Cancer Panel (6 lines) | Varies | Linear correlation between adduct levels and drug sensitivity | [3][14] |

| Colorectal Cancer (4 lines) | Varies | Significant correlation between adduct levels and cytotoxicity | [5] |

Table 2: Correlation between Oxaliplatin-DNA Adduct Levels and Cytotoxicity. These studies highlight the direct relationship between the extent of DNA damage and the cytotoxic effect of oxaliplatin.

Experimental Methodologies for Studying DACH-Platinum-DNA Adducts

A variety of sophisticated techniques are utilized to investigate the formation, structure, and cellular processing of DACH-platinum-DNA adducts. Detailed protocols for key experiments are provided below.

³²P-Postlabeling Assay for Quantification of Platinum-DNA Adducts

This highly sensitive method allows for the detection and quantification of specific platinum-DNA adducts.

Principle: DNA is enzymatically digested to 3'-mononucleotides. Adducted nucleotides are enriched, and the platinum is removed. The resulting dinucleotides are then radiolabeled with ³²P-ATP and separated by chromatography.

Detailed Protocol:

-

DNA Isolation and Digestion:

-

Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction method.

-

Digest 10 µg of DNA with a mixture of micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.

-

-

Adduct Enrichment:

-

Apply the DNA digest to a strong cation exchange (SCX) column to separate the positively charged platinum-containing adducts from the unmodified nucleotides.

-

Elute the adducts from the column.

-

-

Deplatination:

-

Treat the enriched adduct fraction with a cyanide solution to remove the platinum moiety, leaving the intact dinucleotide.

-

-

³²P-Labeling:

-

To the deplatinate sample, add T4 polynucleotide kinase and [γ-³²P]ATP.

-

Incubate at 37°C for 30-60 minutes to label the 5'-hydroxyl end of the dinucleotides.

-

-

Chromatographic Separation and Quantification: